Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C11H16N2O4 . It is used in proteomics research .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate, involves various methods. One method involves the condensation of carboxylic acid moiety with substituted amine i.e., 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization . Another method involves the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate .Molecular Structure Analysis
The molecular structure of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate consists of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 240.256 Da .Scientific Research Applications
Synthesis and Chemical Transformations
Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate has garnered attention in chemical research due to its versatile applications in synthesis and chemical transformations. Notably, diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, a closely related compound, has been synthesized from readily available materials and has shown reactivity with oxygen in aqueous base, leading to the formation of two oxidation products. These reactions are significant for their potential in synthesizing complex organic molecules, showcasing the compound's role in facilitating diverse chemical transformations (Campaigne & Shutske, 1974).
Material Synthesis
In the realm of material synthesis, the compound has been central to the development of various derivatives. For instance, a series of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates were prepared by acid-catalyzed treatment, showcasing the compound's utility in the synthesis of materials with potential applications in pharmaceuticals and material science (Škrlep et al., 2009).
Pharmaceutical Research
In pharmaceutical research, derivatives of Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate have been synthesized, hinting at their potential pharmacological activity. Specifically, a series of substituted 1H-1-pyrrolylcarboxamides were synthesized, which could pave the way for the development of new therapeutic agents (Bijev et al., 2003).
Structural Analysis and Compound Design
The compound's utility extends to structural analysis and compound design. For instance, an X-ray structure analysis of a derivative offered insights into the molecular configuration, which is crucial for designing compounds with specific properties and activities (Ghaffari-Tabrizi et al., 1984).
properties
IUPAC Name |
diethyl 1-amino-3-methylpyrrole-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-4-16-10(14)8-6-13(12)9(7(8)3)11(15)17-5-2/h6H,4-5,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADSUPVZUARTPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C1C)C(=O)OCC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467632 |
Source
|
Record name | Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate | |
CAS RN |
427878-69-1 |
Source
|
Record name | Diethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.